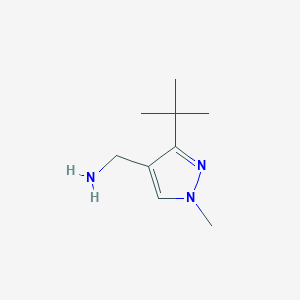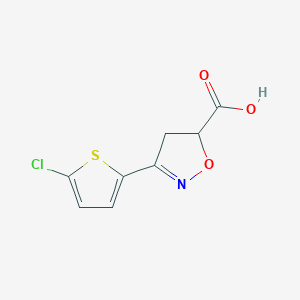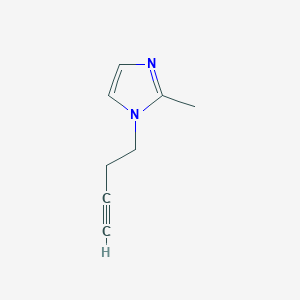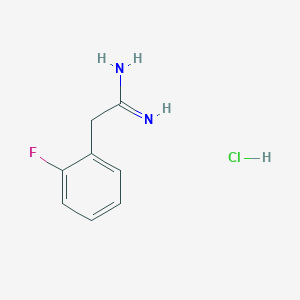
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClFN3O2 and its molecular weight is 241.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Applications
The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has been explored to enhance the family of small molecular heterocycles known for their bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These compounds demonstrate sensitivity to structural changes and the microenvironment, indicating their potential applications as sensors for monitoring and controlling pH levels due to their aggregation-induced emission enhancement (AIEE) behavior. This makes them suitable for real-time use in biological research, particularly in studies requiring fluorescence-based detection and measurement techniques (Safronov et al., 2020).
Molecular Interactions and Crystal Engineering
Research into 1,2,4-triazole derivatives, including chloro and fluoro derivatives, has provided insights into the presence of various intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. These studies not only shed light on the structural characteristics of these compounds but also their potential in crystal engineering and design of materials with specific properties. The detailed analysis of solvatomorphic behavior, supported by thermal techniques and quantum mechanical calculations, reveals the importance of these interactions in determining the stability and behavior of the compounds in different environments (Shukla et al., 2014).
Antimicrobial and Antibacterial Activities
The unexpected synthesis of derivatives, such as 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, highlights the potential of triazole compounds in antimicrobial applications. The compound exhibits inhibitory activity against bacteria such as Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. This underscores the potential of triazole derivatives in the development of new antimicrobial agents (Kariuki et al., 2022).
Synthesis and Characterization
The development of new synthesis methods for triazole derivatives emphasizes their utility in creating a wide range of biologically active compounds. Techniques involving one-pot tandem reactions have facilitated the efficient synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids, illustrating the versatility of these compounds in pharmaceutical and chemical research. Optimization of these synthesis methods contributes to the broader application of triazole compounds in developing therapeutic agents and other chemical materials (Pokhodylo et al., 2010).
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZKGOYPQKMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





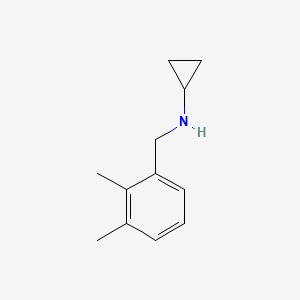
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)

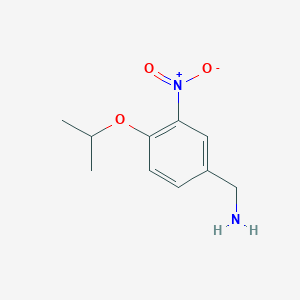
![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)
